An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole: Chemical Properties, Structure, and Synthetic Considerations
An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have led to the development of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, derivative: 2-Bromo-5-hydroxybenzothiazole . While extensive experimental data for this particular molecule is not widely published, this document will provide a comprehensive technical overview of its core chemical properties, structure, and probable synthetic routes, drawing upon established principles of benzothiazole chemistry. We will also explore its potential applications in drug discovery, grounded in the known pharmacological activities of related hydroxybenzothiazole analogues.
Molecular Structure and Core Chemical Identity
2-Bromo-5-hydroxybenzothiazole is a bicyclic heteroaromatic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 2-position of the thiazole ring and a hydroxyl group at the 5-position of the benzene ring.
Structural Representation
The chemical structure of 2-Bromo-5-hydroxybenzothiazole can be visualized as follows:
Caption: Chemical structure of 2-Bromo-5-hydroxybenzothiazole.
Key Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1261493-22-4 | [2] |
| Molecular Formula | C₇H₄BrNOS | [2] |
| Molecular Weight | 230.08 g/mol | [2] |
| IUPAC Name | 2-bromo-1,3-benzothiazol-5-ol | [2] |
| Canonical SMILES | C1=CC2=C(C=C1O)N=C(S2)Br | [2] |
| InChI Key | DVKCSKREVCNXIP-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
Due to the scarcity of published experimental data, the following properties are computationally predicted and should be considered as estimates.
| Property | Predicted Value |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 61.4 Ų |
| Heavy Atom Count | 11 |
Synthesis of the Benzothiazole Core: A General Overview
The synthesis of 2-substituted benzothiazoles commonly proceeds through the condensation of 2-aminothiophenol with various electrophilic partners.[3] This versatile approach allows for the introduction of a wide range of substituents at the 2-position.
Plausible Synthetic Pathway for 2-Bromo-5-hydroxybenzothiazole
A probable synthetic route to 2-Bromo-5-hydroxybenzothiazole would involve the cyclization of an appropriately substituted thiourea derivative. The general principle of this reaction is outlined below:
Caption: A plausible multi-step synthesis of 2-Bromo-5-hydroxybenzothiazole.
General Experimental Protocol for Benzothiazole Synthesis
The following is a generalized protocol for the synthesis of a 2-aminobenzothiazole derivative, which could be a precursor to 2-Bromo-5-hydroxybenzothiazole.
Step 1: Formation of the Thiourea Precursor
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Dissolve the substituted aniline (e.g., 4-aminophenol) in a suitable solvent such as ethanol or acetic acid.
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Add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate).
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding N-arylthiourea.
Step 2: Oxidative Cyclization
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To the solution containing the N-arylthiourea, add a solution of bromine in the same solvent dropwise, maintaining the temperature with an ice bath.
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The bromine acts as an oxidizing agent to promote the electrophilic cyclization onto the aromatic ring.
-
After the addition is complete, the reaction is stirred for a specified period, often allowing it to warm to room temperature.
-
The product, the 2-aminobenzothiazole derivative, may precipitate from the reaction mixture and can be collected by filtration.
Step 3: Introduction of the Bromo Group at the 2-Position (Sandmeyer-type reaction)
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The 2-amino-5-hydroxybenzothiazole is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).
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The resulting diazonium salt is then treated with a solution of copper(I) bromide to facilitate the substitution of the diazonium group with a bromine atom.
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The final product, 2-Bromo-5-hydroxybenzothiazole, is then isolated and purified, typically by recrystallization or column chromatography.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the benzothiazole core. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230.08 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.
Reactivity and Potential for Further Functionalization
The structure of 2-Bromo-5-hydroxybenzothiazole offers several sites for further chemical modification, making it a potentially valuable building block in synthetic chemistry.
Caption: Potential sites of reactivity on the 2-Bromo-5-hydroxybenzothiazole scaffold.
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Nucleophilic Aromatic Substitution at C2: The bromine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic displacement.[4] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 2-substituted-5-hydroxybenzothiazole derivatives.
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Reactions at the 5-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce different ether or ester functionalities. This can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
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Electrophilic Aromatic Substitution on the Benzene Ring: The benzene ring can undergo further electrophilic substitution, with the directing effects of the hydroxyl group and the benzothiazole ring influencing the position of substitution.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 2-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
Potential Applications in Drug Discovery and Development
The benzothiazole nucleus is a key pharmacophore in a number of clinically used drugs.[5] The presence of both a bromo and a hydroxyl substituent on the 2-Bromo-5-hydroxybenzothiazole scaffold suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Anticancer Agents
Derivatives of hydroxybenzothiazoles have shown promise as anticancer agents.[6] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the benzothiazole core can engage in π-π stacking interactions. The bromo substituent provides a site for further modification to optimize binding affinity and selectivity for cancer-related targets such as protein kinases.
Antimicrobial Agents
The benzothiazole scaffold is found in numerous compounds with antibacterial and antifungal activity.[7] The ability to functionalize both the 2- and 5-positions of 2-Bromo-5-hydroxybenzothiazole allows for the systematic exploration of structure-activity relationships to develop potent and selective antimicrobial agents.
Enzyme Inhibitors
The structural features of 2-Bromo-5-hydroxybenzothiazole make it an attractive starting point for the design of enzyme inhibitors. The aromatic system can interact with hydrophobic pockets of enzymes, while the hydroxyl and bromo groups can be tailored to interact with specific amino acid residues in the active site.
Safety and Handling
As specific safety data for 2-Bromo-5-hydroxybenzothiazole is not available, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Standard laboratory safety protocols for handling new chemical entities should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
For related compounds such as 2-bromobenzothiazole, the safety data indicates that it is toxic if swallowed and causes serious eye irritation.[8] Similar precautions should be taken for 2-Bromo-5-hydroxybenzothiazole.
Conclusion
2-Bromo-5-hydroxybenzothiazole represents an intriguing yet underexplored molecule within the vast landscape of benzothiazole chemistry. While a dearth of specific experimental data necessitates a predictive approach to its properties, the foundational knowledge of benzothiazole synthesis and reactivity provides a solid framework for its investigation. Its structural features, particularly the presence of two distinct functional groups at key positions, mark it as a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of 2-Bromo-5-hydroxybenzothiazole is warranted to unlock its full potential in the fields of medicinal chemistry and drug discovery.
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[15] MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
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